1-Bromo-4-(bromomethyl)naphthalene

Chemoselective cross-coupling Suzuki-Miyaura reaction C(sp³)–C(sp²) bond formation

Bifunctional naphthalene featuring aryl bromide (1-position) and benzylic bromide (4-methyl) for orthogonal reactivity. Enables chemoselective Suzuki coupling at benzylic site while preserving aryl bromide for sequential functionalization. Ideal for OLED emitters, push-pull pentacenes, and tailored luminophores. Choose this isomer for stepwise synthesis capability unavailable from mono-bromo or bis(bromomethyl) analogs.

Molecular Formula C11H8Br2
Molecular Weight 299.99 g/mol
CAS No. 79996-99-9
Cat. No. B1281212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-4-(bromomethyl)naphthalene
CAS79996-99-9
Molecular FormulaC11H8Br2
Molecular Weight299.99 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC=C2Br)CBr
InChIInChI=1S/C11H8Br2/c12-7-8-5-6-11(13)10-4-2-1-3-9(8)10/h1-6H,7H2
InChIKeyFHXASJKBBLIBAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-4-(bromomethyl)naphthalene (CAS 79996-99-9): A Bifunctional Naphthalene Building Block for Selective Functionalization


1-Bromo-4-(bromomethyl)naphthalene (CAS 79996-99-9) is a polycyclic aromatic hydrocarbon derivative with the molecular formula C₁₁H₈Br₂ and a molecular weight of 299.99 g/mol . It features two distinct bromine-containing functional groups on the naphthalene core: an aryl bromide at the 1-position and a benzylic bromide at the 4-methyl position . This bifunctional architecture enables orthogonal reactivity pathways, making it a versatile intermediate in organic synthesis, particularly for constructing extended π-conjugated systems [1].

Why Generic 'Bromomethylnaphthalene' Analogs Cannot Substitute for 1-Bromo-4-(bromomethyl)naphthalene in Orthogonal Functionalization


The term 'bromomethylnaphthalene' encompasses several isomers and substitution patterns, each with distinct reactivity profiles. For example, 1-(bromomethyl)naphthalene (CAS 3163-27-7) lacks the aryl bromide handle, limiting its utility to monofunctional derivatization [1]. Similarly, 2-(bromomethyl)naphthalene (CAS 939-26-4) offers only a single reactive site and a different regiochemistry, which alters electronic properties and coupling outcomes [2]. 1,4-Bis(bromomethyl)naphthalene (CAS 58791-49-4) provides two benzylic bromides but no aryl bromide, precluding chemoselective metal-catalyzed cross-coupling strategies that require differentiation between sp² and sp³ carbon-halogen bonds . The unique 1-bromo-4-(bromomethyl) substitution pattern is essential for synthetic routes that demand sequential or orthogonal functionalization, a capability not achievable with simpler mono- or symmetrically bis-functionalized analogs.

Quantitative Comparative Evidence for 1-Bromo-4-(bromomethyl)naphthalene (CAS 79996-99-9)


Chemoselective Suzuki-Miyaura Coupling: Exclusive C(sp³)–Br Activation Over Aryl Bromide

In a direct head-to-head comparison, 1-bromo-4-(bromomethyl)naphthalene undergoes Pd-catalyzed Suzuki-Miyaura coupling with arylboronic acids exclusively at the benzylic C(sp³)–Br bond, leaving the aryl C(sp²)–Br bond intact [1]. This chemoselectivity is not observed with 1,4-bis(bromomethyl)naphthalene, which couples at both benzylic positions, nor with 1-(bromomethyl)naphthalene, which lacks the aryl bromide handle for subsequent functionalization.

Chemoselective cross-coupling Suzuki-Miyaura reaction C(sp³)–C(sp²) bond formation

Synthetic Yield Benchmark: 77.43% Yield in a Reproducible Two-Step Protocol

The synthesis of 1-bromo-4-(bromomethyl)naphthalene from 1-bromo-4-methylnaphthalene using NBS/benzoyl peroxide in CCl₄ has been reported with a yield of 80% . An alternative method using tetrabutylammonium bromide in ethyl acetate under reflux provides the product in 77.43% yield after 9 hours . In contrast, the synthesis of 2-bromo-3-(bromomethyl)naphthalene from naphthalene requires a multi-step sequence and achieves only moderate yields, as noted in comparative studies [1].

Synthetic methodology Bromination Process chemistry

Physical Property Differentiation: Melting Point and Density vs. Positional Isomers

1-Bromo-4-(bromomethyl)naphthalene exhibits a melting point of 102-105°C (hexane) and a density of 1.772±0.06 g/cm³ at 20°C . In contrast, 1-(bromomethyl)naphthalene (CAS 3163-27-7) is typically a liquid or low-melting solid with a boiling point of 150-152°C at 10 mmHg, and 2-(bromomethyl)naphthalene (CAS 939-26-4) has a melting point of 53-55°C [1]. These distinct physical properties facilitate unambiguous identification, purification, and handling during procurement and experimental workflows.

Physical characterization Quality control Material handling

Dual Halogen Functionality Enables Sequential Derivatization for Extended π-Systems

The presence of both an aryl bromide and a benzylic bromide in 1-bromo-4-(bromomethyl)naphthalene allows for sequential functionalization via chemoselective cross-coupling, a capability not available in mono-bromomethyl naphthalenes. For example, the compound has been utilized as a key intermediate in the synthesis of 1-benzyl-4-bromonaphthalene derivatives, which serve as precursors for more complex π-extended systems relevant to OLED materials [1]. In contrast, 1-(bromomethyl)naphthalene yields only simple benzyl-substituted products, limiting its utility for building elaborate conjugated architectures [2].

Organic electronics OLED materials Polymer precursors

Optimal Application Scenarios for 1-Bromo-4-(bromomethyl)naphthalene (CAS 79996-99-9)


Synthesis of Functionalized 1-Benzyl-4-bromonaphthalene Intermediates for OLED Materials

The chemoselective Suzuki-Miyaura coupling of 1-bromo-4-(bromomethyl)naphthalene with arylboronic acids exclusively activates the benzylic C(sp³)–Br bond, yielding 1-benzyl-4-bromonaphthalene derivatives in good yields [1]. These intermediates retain the aryl bromide handle, enabling subsequent cross-coupling or functionalization to construct extended π-conjugated systems. This sequential approach is particularly valuable for developing organic light-emitting diode (OLED) emitters and charge-transport materials, where precise control over molecular architecture is critical.

Building Block for Orthogonally Functionalized Polycyclic Aromatic Hydrocarbons

The bifunctional nature of 1-bromo-4-(bromomethyl)naphthalene, featuring both an aryl bromide and a benzylic bromide, allows for the stepwise introduction of distinct substituents . This orthogonal reactivity is exploited in the synthesis of methylene-bridged bisnaphthalenes and push-pull substituted pentacenes, which are of interest for organic semiconductors and photovoltaic applications. The ability to selectively functionalize the benzylic position while preserving the aryl bromide sets this compound apart from mono-functional analogs.

Precursor for Fluorescent Probes and Phosphorescent Materials

Bromonaphthalene derivatives are known to exhibit phosphorescence and fluorescence properties useful in photophysical probes and sensors [2]. 1-Bromo-4-(bromomethyl)naphthalene serves as a versatile precursor for attaching naphthalene luminophores to polymers or biomolecules via the benzylic bromide, while the aryl bromide can be further elaborated to modulate emission wavelengths or introduce additional functionality. This dual-modification capability enables the rational design of tailored luminescent materials.

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